Lasofoxifene is derived from nafoxidine, another SERM. It belongs to a class of compounds that interact with estrogen receptors, specifically targeting estrogen receptor alpha and beta. This compound has been classified as a third-generation SERM due to its improved selectivity and efficacy compared to earlier SERMs like tamoxifen and raloxifene.
The synthesis of lasofoxifene has been achieved through several methodologies. A notable approach involves a Lewis acid-mediated three-component coupling reaction. This method allows for the efficient assembly of lasofoxifene from simpler precursors. The process typically includes the following steps:
Lasofoxifene's molecular formula is CHNO, with a molecular weight of approximately 405.52 g/mol. The compound features a complex structure comprising a naphthalene ring system, a phenoxy group, and a pyrrolidine moiety. Its structural configuration allows it to selectively bind to estrogen receptors, influencing their activity.
The stereochemistry of lasofoxifene plays a significant role in its biological activity, with specific configurations enhancing its receptor binding affinity .
Lasofoxifene undergoes various chemical reactions during its synthesis and in biological contexts:
Lasofoxifene functions primarily as a selective estrogen receptor modulator by binding to estrogen receptors in target tissues. Its mechanism involves:
Differential scanning calorimetry and thermogravimetric analysis reveal the thermal stability of lasofoxifene tartrate, indicating its suitability for pharmaceutical formulations .
Lasofoxifene has several significant applications:
Lasofoxifene ((5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol; C₂₈H₃₁NO₂) is a third-generation naphthalene-derived selective estrogen receptor modulator (SERM). Its structure features a rigid tetrahydronaphthalene core with a phenolic hydroxyl group at the C2 position, essential for high-affinity estrogen receptor (ER) binding. The C6-phenyl ring and C4-pyrrolidineethoxy side chain confer tissue-selective activity. Crucially, the trans-configuration at the C5 and C6 chiral centers optimizes ER interaction, enhancing antagonist activity in mammary tissue while preserving agonist effects in bone [3] [6] [9].
Compared to first-generation SERMs like tamoxifen, lasofoxifene’s nonplanar conformation reduces metabolic oxidation, improving metabolic stability. The pyrrolidineethoxy substituent enhances membrane permeability, contributing to its 10-fold higher oral bioavailability than raloxifene [3] [5].
Table 1: Key Structural Features of Lasofoxifene and Functional Impact
Structural Element | Role in Pharmacological Activity |
---|---|
Phenolic hydroxyl (C2) | Hydrogen bonding with ERα residues (e.g., Glu353, Arg394); critical for receptor affinity |
Tetrahydronaphthalene core | Rigid scaffold positioning side chains for optimal receptor interaction |
Pyrrolidineethoxy side chain | Enhances lipophilicity and tissue distribution; influences helix-12 displacement in ER conformation |
Trans-chiral centers (C5,6) | Stereospecific binding to ER ligand-binding domain; determines agonist/antagonist balance |
Lasofoxifene is classified as a tissue-specific ER agonist/antagonist. It binds both ERα (IC₅₀ = 1.5 nM) and ERβ (IC₅₀ = 1.2 nM) with affinity comparable to estradiol (ERα IC₅₀ = 4.8 nM), surpassing raloxifene’s affinity by >10-fold. This high affinity enables effective competition with endogenous estrogens across tissues [3] [9].
Its SERM activity arises from differential cofactor recruitment upon binding the ER ligand-binding domain (LBD). Crystallography reveals that lasofoxifene induces a unique LBD conformation where helix 12 (AF-2 helix) is displaced, blocking coactivator binding (e.g., SRC-3) in mammary tissue. Concurrently, it stabilizes a salt bridge with Asp351, facilitating corepressor recruitment (e.g., NCoR) in breast epithelium. In bone, however, it permits coactivator interactions, enabling agonist effects [6] [9].
Table 2: Tissue-Specific ER Modulation by Lasofoxifene
Tissue | ER Activity | Mechanistic Basis |
---|---|---|
Bone | Agonist | Recruitment of coactivators (e.g., SRC-1) enhancing osteoblast activity |
Breast | Antagonist | Helix-12 displacement; corepressor recruitment blocking proliferation |
Vagina | Agonist | Partial coactivator engagement improving epithelial maturation |
Endometrium | Neutral | Minimal induction of proliferation due to attenuated AF-2 function |
Liver | Agonist | Upregulation of LDL receptors, lowering serum cholesterol |
Lasofoxifene exhibits >90% oral bioavailability in humans, significantly higher than raloxifene (<2%) or tamoxifen (<30%). This stems from its resistance to first-pass intestinal glucuronidation by UGT1A8 and UGT1A10 isoforms. Unlike other SERMs, lasofoxifene’s pyrrolidineethoxy side chain sterically hinders glucuronide conjugation, allowing efficient systemic absorption [3] [5].
After a 20 mg oral dose in humans, peak plasma concentrations (Cₘₐₓ) are achieved at ~6 hours (Tₘₐₓ). The volume of distribution (Vd) is ~8 L/kg, indicating extensive tissue penetration. Autoradiography studies in rats show rapid distribution into bone, liver, and reproductive tissues, with prolonged retention in the uvea (t₁/₂ = 124 hours) due to melanin binding [1] [2] [5].
Lasofoxifene undergoes complex hepatic biotransformation via Phase I oxidation (50%) and Phase II conjugation (50%):
Table 3: Major Metabolic Pathways of Lasofoxifene
Metabolite | Structure/Pathway | Enzymes Involved | Species Specificity |
---|---|---|---|
M7 | Glucuronide conjugate | UGT1A1, UGT1A3, UGT1A9 | Rats, monkeys, humans |
M10 | Sulfate conjugate of catechol | SULT1E1 | Monkeys only |
M21 | Catechol (dihydroxylation) | CYP3A4/2D6 → auto-oxidation | Monkeys, humans |
M8 | Methylated catechol glucuronide | COMT → UGTs | Rats only |
Excretion is predominantly fecal (66%) versus urinary (<10%) in humans, indicating biliary elimination of metabolites. Total recovery of radiolabeled drug is ~72% over 24 days, suggesting enterohepatic recirculation prolongs its half-life [2] [5].
Lasofoxifene’s clinical effects derive from its directional ER modulation:
This tissue selectivity is governed by differential coregulator expression: In bone, stromal cells express high SRC-1, enabling agonist effects. In breast, epithelial cells favor NCoR recruitment upon lasofoxifene binding, enforcing antagonism [6] [9].
Table 4: Key Pharmacological Parameters of Lasofoxifene
Parameter | Value | Method/Source |
---|---|---|
ERα Binding Affinity (IC₅₀) | 1.5 nM | Competitive binding assay vs. estradiol |
Oral Bioavailability | >90% | Radiolabeled dose recovery in humans |
Plasma Protein Binding | >99% (albumin) | Equilibrium dialysis |
Primary Metabolic Route | Oxidation (CYP3A4/2D6) & Glucuronidation | Human liver microsomes + recombinant enzymes |
Major Elimination Route | Fecal (via bile) | Mass balance studies (⁴⁶C-lasofoxifene) |
Compound Names Mentioned:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8